Z-L-Ala-chloromethylketone

Description

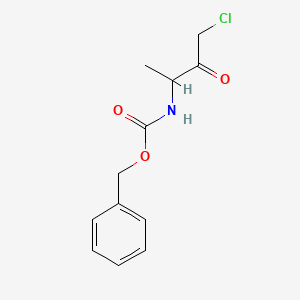

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-chloro-3-oxobutan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-9(11(15)7-13)14-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDQMJAOUJQRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Z L Ala Chloromethylketone

Established Synthetic Pathways for Z-L-Ala-chloromethylketone

The conventional synthesis of this compound is a multi-step process that begins with the naturally occurring amino acid L-alanine. The pathway involves the protection of the amino group, followed by the chemical transformation of the carboxyl group to create the reactive chloromethylketone moiety.

A critical step in the synthesis is the protection of the N-terminal amino group of L-alanine to prevent unwanted side reactions, such as self-polymerization, during subsequent activation of the carboxyl group. gcwgandhinagar.com The most common protecting group used for this purpose is the benzyloxycarbonyl group, abbreviated as "Z" or "Cbz".

The Z-group is introduced by reacting L-alanine with benzyl (B1604629) chloroformate in a basic solution. This reaction forms an amide linkage known as a carbamate, effectively rendering the amino group unreactive for peptide bond formation. gcwgandhinagar.com While this compound is not a peptide, the initial protection of the amino acid is a fundamental strategy borrowed from peptide synthesis. wikipedia.orglibretexts.org In the context of synthesizing dipeptide or larger peptide chloromethyl ketones, the protected amino acid would then be coupled with another amino acid. tandfonline.comnih.gov The formation of the peptide bond is an endothermic condensation reaction that requires activation of the carboxyl group. gcwgandhinagar.comwikipedia.org Common activation methods include the mixed anhydride (B1165640) procedure, where the N-protected amino acid is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine. tandfonline.comcore.ac.uk

Table 1: Reagents for N-Protection and Peptide Coupling

| Step | Reagent | Purpose |

|---|---|---|

| N-Protection | Benzyl chloroformate (Z-Cl) | Introduction of the benzyloxycarbonyl (Z) protecting group onto the amino group of L-alanine. |

| Peptide Coupling | Isobutyl chloroformate | Activation of the carboxylic acid via mixed anhydride formation for coupling with another amino acid. |

| Base | N-methylmorpholine | Tertiary amine base used to neutralize HCl formed during the mixed anhydride reaction. |

The defining feature of this compound is the reactive chloromethylketone group (-COCH₂Cl). This moiety is typically introduced in a two-step sequence starting from the N-protected amino acid, Z-L-alanine. tandfonline.com

Formation of the Diazomethyl Ketone: The Z-L-alanine is first converted into its corresponding diazomethyl ketone (Z-L-Ala-CHN₂). This is achieved by reacting the activated Z-L-alanine (often as a mixed anhydride) with diazomethane (B1218177) (CH₂N₂). tandfonline.comthieme-connect.de The diazomethyl ketone is a key intermediate, recognizable by characteristic peaks in its infrared (IR) spectrum around 2150 cm⁻¹ and 1645 cm⁻¹. tandfonline.com

Conversion to the Chloromethyl Ketone: The purified Z-L-Ala-diazomethylketone is then treated with anhydrous hydrogen chloride (HCl), typically dissolved in an inert solvent like dioxane or ethyl ether. thieme-connect.dethieme-connect.de The HCl reacts with the diazomethyl group, leading to the evolution of nitrogen gas (N₂) and the formation of the final this compound product. thieme-connect.dethieme-connect.de

This synthetic route is versatile and has been applied to a wide range of Nα-benzyloxycarbonyl (Z)-amino acids and Z-dipeptides to create a library of chloromethyl ketone derivatives. tandfonline.com

Regio- and Stereoselective Synthesis of this compound Analogues

The synthesis of analogues of this compound is essential for structure-activity relationship studies and for developing more specific or potent inhibitors. These analogues can be created by modifying the amino acid residue or by extending the peptide chain.

The established synthetic pathway is readily adaptable for creating analogues. For instance, by starting with different N-protected amino acids (e.g., Z-L-Leucine, Z-L-Phenylalanine), a variety of Z-amino acid-chloromethylketones can be produced. tandfonline.com Furthermore, dipeptide analogues, such as Z-L-Phe-L-Leu-CH₂Cl, are synthesized by first coupling the two amino acids using standard peptide chemistry and then introducing the chloromethylketone moiety at the C-terminus of the dipeptide. tandfonline.com

Maintaining stereoselectivity is critical, as the biological activity of these inhibitors is highly dependent on their stereochemistry. The synthesis typically starts with enantiomerically pure L- or D-amino acids to ensure the final product has the desired configuration. When prochiral ketones are reduced during the synthesis of certain analogues, chiral reducing agents such as (+) or (-)-B-chlorodiisopinocamphenylborane (DIP-Chloride) can be used to achieve high enantiomeric excess. google.com

Preparation of Labeled this compound for Mechanistic and Analytical Studies

To investigate the mechanism of action, binding kinetics, and localization of this compound within biological systems, labeled versions of the molecule are indispensable. Labeling can be achieved by incorporating stable isotopes or by attaching reporter groups like fluorophores and affinity tags.

Isotopically labeled this compound can be synthesized for use in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. sigmaaldrich.com The synthesis starts with isotopically enriched L-alanine, where specific atoms are replaced with their heavier stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). sigmaaldrich.comisotope.com

For example, to produce ¹³C-labeled this compound, one could start with L-alanine-¹³C₃. Protocols for producing specifically labeled amino acids, such as [¹³CH₃]-labeled alanine (B10760859), have been developed for protein NMR studies and can be adapted for this purpose. isotope.comnih.gov The labeled L-alanine is then carried through the same synthetic pathway: N-protection with the Z-group, followed by conversion to the chloromethylketone. tandfonline.comsmolecule.com The resulting labeled inhibitor allows for detailed tracking and structural analysis of its interaction with target enzymes. researchgate.net

Table 2: Common Isotopes for Labeling

| Isotope | Typical Application |

|---|---|

| ¹³C | NMR Spectroscopy, Mass Spectrometry |

| ¹⁵N | NMR Spectroscopy, Mass Spectrometry |

| ²H (D) | NMR Spectroscopy (in deuterated environments) |

For applications in fluorescence microscopy, flow cytometry, and affinity purification, this compound can be derivatized with fluorophores or affinity tags. bachem.com

Fluorophore Labeling: A common strategy for labeling peptides is to attach a fluorescent dye. bachem.com While this compound itself lacks a convenient site for direct attachment without altering its core structure, analogues can be designed for this purpose. For example, a dipeptide analogue incorporating an amino acid with a reactive side chain, such as lysine, would allow for the attachment of an N-hydroxysuccinimide (NHS)-ester-functionalized fluorophore to the lysine's ε-amino group. bachem.com Another approach involves using fluorogenic substrates where a fluorophore like 7-amido-4-methylcoumarin (AMC) is part of the molecule and is released upon enzymatic cleavage. biorxiv.org

Affinity Tagging: Affinity tags, such as the myc-tag or polyhistidine-tag (His-tag), are commonly used to detect and purify proteins. d-nb.info These tags are typically incorporated at the genetic level to produce fusion proteins. For a small molecule inhibitor like this compound, an affinity tag could be incorporated by modifying the Z-group or by synthesizing a peptide analogue that includes the tag. For instance, a biotin (B1667282) tag could be attached, allowing for strong and specific binding to avidin (B1170675) or streptavidin, which can be used for purification or detection.

Purification and Homogeneity Assessment Techniques for this compound

The synthesis of this compound yields a crude product that necessitates rigorous purification to remove unreacted starting materials, byproducts, and any potential stereoisomers. Subsequently, the purity and structural integrity of the isolated compound must be confirmed through various analytical methods. The techniques employed for purification and the assessment of homogeneity are critical for ensuring the compound's suitability for its intended applications in research.

Following synthesis, which often involves the reaction of a diazomethyl ketone precursor (Z-Ala-CHN₂) with hydrogen chloride, the crude this compound is typically obtained as an oil or a solid that requires further processing. thieme-connect.de

Purification Methodologies

The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present.

Recrystallization: This is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. For this compound, a common solvent system for recrystallization is a mixture of ethyl acetate (B1210297) and a non-polar solvent like cyclohexane (B81311) or n-hexane. thieme-connect.detandfonline.com For example, after concentrating the reaction mixture to an oil that crystallizes upon standing, the product can be recrystallized from ethyl acetate/cyclohexane (1:3) to yield the purified compound. thieme-connect.de The precursor, Z-L-alanine, is also often purified by recrystallization from ethyl acetate/hexane. prepchem.com

Column Chromatography: This technique is employed to separate the target compound from impurities based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of this compound and related peptide derivatives. thieme-connect.dethieme-connect.de The crude mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. Components of the mixture travel through the column at different rates and are collected as separate fractions. For instance, purification of related peptide aldehydes has been achieved using silica gel chromatography with a chloroform/methanol eluent system. thieme-connect.de However, it is noted that purification of peptide aldehydes on silica gel can sometimes lead to racemization, a concern that necessitates careful monitoring of optical purity post-purification. thieme-connect.de

Homogeneity and Characterization Assessment

Once purified, the homogeneity and identity of this compound are established using a combination of physical and spectroscopic techniques.

Melting Point (m.p.): A sharp and defined melting point is a strong indicator of a pure crystalline compound. The melting point of a purified this compound has been reported to be 85°C. tandfonline.com

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for assessing the purity of a sample and monitoring the progress of a reaction or purification. A single spot on the TLC plate under various eluent conditions suggests a high degree of purity. Synthesized Z-amino acid and Z-dipeptide chloromethyl ketones have been shown to be homogeneous by thin-layer chromatography. tandfonline.com

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups in the molecule. The spectrum of a related Z-dipeptide chloromethyl ketone showed characteristic absorption bands (νmax) at approximately 3300 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (ester C=O stretch), and 1690 cm⁻¹ (urethane and ketone C=O stretch). tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure, including the connectivity of atoms. The ¹H NMR spectrum is particularly useful for confirming the presence and environment of protons in the molecule, supporting the proposed structure. tandfonline.com

Optical Rotation: Since the compound is chiral (L-alanine derivative), its optical purity is a critical parameter. The specific rotation, [α]D, is measured to confirm the enantiomeric integrity of the compound. A reported value for a similar compound, Z-L-Thr-CH₂Cl, was [α]D²⁵ -22.9° (c=2, in DMSO). tandfonline.com Any deviation from the expected value could indicate racemization during synthesis or purification. thieme-connect.de

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₂H₁₄ClNO₃) to confirm its empirical formula and purity. For a related compound, the found values (C, 62.19%; H, 5.21%; N, 4.03%) closely matched the calculated values (C, 62.16%; H, 5.22%; N, 4.03%). tandfonline.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly sensitive technique for assessing the homogeneity of the final product. A single, sharp peak in the chromatogram is indicative of a pure compound. thieme-connect.de

The following table summarizes the techniques used for the purification and homogeneity assessment of this compound.

| Technique | Purpose | Key Findings / Observations | References |

|---|---|---|---|

| Recrystallization | Purification | Effective for obtaining pure crystalline solid. Common solvent systems include ethyl acetate/cyclohexane and ethyl acetate/n-hexane. | thieme-connect.detandfonline.comprepchem.com |

| Column Chromatography | Purification | Separates compound from impurities using a solid stationary phase like silica gel. Potential for racemization exists. | thieme-connect.dethieme-connect.de |

| Melting Point | Homogeneity Assessment | A sharp melting point (e.g., 85°C) indicates high purity. | tandfonline.com |

| Thin-Layer Chromatography (TLC) | Homogeneity Assessment | A single spot suggests a pure compound. Used to monitor reaction and purification progress. | tandfonline.com |

| Infrared (IR) Spectroscopy | Structural Confirmation | Confirms the presence of characteristic functional groups (N-H, C=O). | tandfonline.com |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | Provides detailed structural information and confirms atomic connectivity. | tandfonline.com |

| Optical Rotation | Enantiomeric Purity | Measures the specific rotation ([α]D) to confirm the L-configuration and assess racemization. | thieme-connect.detandfonline.com |

| Elemental Analysis | Purity & Formula Confirmation | Verifies the empirical formula by comparing experimental and calculated elemental compositions. | tandfonline.com |

| High-Performance Liquid Chromatography (HPLC) | Homogeneity Assessment | RP-HPLC using a C18 column confirms product homogeneity, indicated by a single peak. | thieme-connect.de |

Molecular Mechanisms of Z L Ala Chloromethylketone Enzyme Inhibition

Kinetics of Irreversible Enzyme Inactivation by Z-L-Ala-chloromethylketone

The potency of such an inhibitor is not defined by a simple IC50 value but by kinetic constants that describe both the initial binding affinity and the rate of the subsequent covalent modification. domainex.co.uk

To determine the kinetic parameters of irreversible inhibition, experiments are typically conducted under pseudo-first-order conditions, where the inhibitor concentration is much greater than the enzyme concentration. The enzyme is incubated with various concentrations of the inhibitor, and the remaining enzyme activity is measured over time.

The observed rate of inactivation (k_obs) for each inhibitor concentration is determined by plotting the natural logarithm of the remaining enzyme activity against time. This plot should yield a straight line with a slope equal to -k_obs. By repeating this process for several different inhibitor concentrations, a series of k_obs values is generated. nih.gov

The values of k_obs obtained at different inhibitor concentrations are then plotted against the inhibitor concentration ([I]). This secondary plot typically reveals a hyperbolic relationship. nih.gov This relationship allows for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I). researchgate.net K_I represents the initial binding affinity of the inhibitor for the enzyme, while k_inact is the first-order rate constant for the covalent bond formation.

| Kinetic Parameter | Description | Method of Determination |

|---|---|---|

| k_obs | The pseudo-first-order rate constant of inactivation at a specific inhibitor concentration. | Calculated from the slope of a plot of ln(remaining activity) vs. time. |

| K_I | The dissociation constant for the initial noncovalent enzyme-inhibitor complex; reflects binding affinity. | Determined from a secondary plot of k_obs vs. inhibitor concentration. |

| k_inact | The maximum (saturating) rate of covalent bond formation. | Determined from the plateau of a secondary plot of k_obs vs. inhibitor concentration. |

| k_inact/K_I | The second-order rate constant, representing the overall efficiency of the inhibitor. | Calculated from K_I and k_inact, or from the initial slope of the k_obs vs. inhibitor concentration plot. |

Covalent Adduct Formation with Nucleophilic Active Site Residues

The irreversible nature of inhibition by this compound stems from its ability to form a stable covalent bond with a nucleophilic residue within the enzyme's active site. This chemical modification permanently disables the enzyme's catalytic machinery.

In cysteine proteases, the key catalytic residue is a cysteine whose side chain contains a highly nucleophilic thiol group (S-H). The catalytic mechanism of these enzymes involves this cysteine thiolate attacking the carbonyl carbon of the substrate's scissile bond.

This compound acts as an affinity label by first binding to the active site in a substrate-like manner. nih.gov The catalytic cysteine thiolate then performs a nucleophilic attack on the carbon of the chloromethylketone group. This results in the displacement of the chlorine atom, a good leaving group, and the formation of a stable thioether bond between the enzyme and the inhibitor. pearson.com This covalent modification, a form of S-alkylation, permanently blocks the active site cysteine, thus inhibiting the enzyme. nih.gov

The chloromethylketone moiety is the "warhead" of the inhibitor, providing the electrophilic carbon that is susceptible to nucleophilic attack. The carbon atom is rendered electrophilic by the electron-withdrawing effects of the adjacent ketone group and the chlorine atom.

While the chloromethylketone group is inherently reactive, the specificity of this compound for a particular protease is conferred by its peptidyl component, in this case, the benzyloxycarbonyl-protected L-alanine (Z-L-Ala). This part of the molecule mimics a natural substrate and directs the inhibitor to the substrate-binding pocket (specifically the S1 subsite for an alanine (B10760859) residue) of the target enzyme. researchgate.netnih.gov This binding orients the reactive chloromethylketone group in close proximity to the catalytic nucleophile, ensuring a highly specific and efficient inactivation. Biochemical studies have demonstrated that longer peptide sequences on chloromethyl ketone inhibitors can lead to more effective inhibition due to increased hydrogen bonding and other interactions within the enzyme's substrate recognition site. researchgate.netnih.gov

Structural Characterization of this compound-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the precise interactions between peptide chloromethyl ketone inhibitors and their target enzymes. Although a structure specifically for this compound with a cysteine protease is not detailed in the provided results, the mechanism is well-understood from studies of similar inhibitors with both cysteine and serine proteases.

In the case of serine proteases, which have a catalytic triad (B1167595) of serine, histidine, and aspartate, peptide chloromethyl ketones form covalent bonds with both the catalytic serine and histidine. researchgate.netnih.govnih.gov The active site histidine's Nε2 atom attacks the methylene (B1212753) carbon, displacing the chloride, while the serine's Oγ atom attacks the ketone's carbonyl carbon. researchgate.netnih.gov This dual covalent linkage forms a stable tetrahedral adduct that mimics the transition state of peptide bond hydrolysis. researchgate.netnih.govnih.gov

For a cysteine protease, the Z-L-Ala portion of the inhibitor would position it within the active site, and the catalytic cysteine's thiolate would form a covalent thioether bond with the methylene carbon of the chloromethylketone. The resulting structure would show the inhibitor firmly anchored in the active site, physically obstructing substrate access and preventing catalysis. The peptide backbone of the inhibitor typically forms hydrogen bonds with the enzyme, further stabilizing the complex. researchgate.netnih.gov

| Interaction Type | Inhibitor Moiety | Enzyme Residue(s) | Significance |

|---|---|---|---|

| Covalent Bond (Thioether) | Chloromethylketone | Active Site Cysteine | Forms the irreversible adduct, permanently inactivating the enzyme. |

| Hydrogen Bonding | Peptide Backbone (Ala) | Enzyme Backbone in Substrate-Binding Site | Orients the inhibitor and stabilizes the noncovalent complex. researchgate.netnih.gov |

| Hydrophobic Interactions | Alanine Side Chain | S1 Specificity Pocket | Contributes to the inhibitor's specificity and binding affinity. |

| Hydrophobic/Stacking Interactions | Benzyloxycarbonyl (Z) group | Enzyme Surface near Active Site | Can provide additional stabilizing interactions. |

X-ray Crystallography of Inhibitor-Bound Structures

X-ray crystallography has been an essential technique for elucidating the precise three-dimensional atomic arrangements within enzyme active sites, particularly after covalent modification by inhibitors like peptidyl chloromethylketones. While crystal structures specifically featuring this compound are not extensively documented in public repositories, the mechanism of inhibition is well-understood from structural studies of closely related and more complex peptidyl chloromethylketones bound to various proteases. These studies provide a definitive blueprint for the interactions formed by this compound.

When a peptidyl chloromethylketone inhibitor binds to the active site of a serine protease, it forms a stable covalent adduct that mimics the transition state of peptide bond hydrolysis. nih.gov Crystallographic studies of enzymes such as proteinase K and human α-thrombin inhibited by analogous chloromethylketones reveal a common mechanism. nih.govnih.gov The inhibitor's chloromethylketone group is attacked by two key active site residues: the catalytic serine and a catalytic histidine. nih.gov

Specifically, the oxygen atom (Oγ) of the active site serine residue performs a nucleophilic attack on the carbonyl carbon of the chloromethylketone. Simultaneously, the Nε2 atom of the catalytic histidine attacks the adjacent methylene carbon, displacing the chlorine atom. nih.govresearchgate.net This dual covalent modification results in the formation of a stable hemiketal and an alkylated histidine. nih.gov The resulting structure is a tetrahedral adduct, which is a potent transition-state analog that effectively and irreversibly inactivates the enzyme. nih.govresearchgate.net

The peptide portion of the inhibitor occupies the enzyme's substrate-binding subsites (S-sites). For a simple inhibitor like this compound, the alanine side chain would typically occupy the S1 subsite, which in many proteases is a hydrophobic pocket that accommodates small-to-medium-sized amino acid residues. The benzyloxycarbonyl (Z) group would likely engage in interactions with subsites further from the catalytic center, contributing to binding affinity. The inhibitor's backbone forms hydrogen bonds with the enzyme's main chain, often as part of an antiparallel β-sheet, further stabilizing the complex. nih.govresearchgate.net

Table 1: Crystallographic Data for a Representative Peptidyl Chloromethylketone-Protease Complex (Methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone-inhibited Proteinase K)

| Parameter | Value | Reference |

|---|---|---|

| Resolution (Å) | 2.2 | nih.gov |

| R-factor | 0.198 | nih.gov |

| Covalent Bonds Formed | Ser224(Oγ) to inhibitor ketone carbon; His69(Nε) to inhibitor methylene carbon | nih.govresearchgate.net |

| Key Non-covalent Interactions | Hydrogen bonds between inhibitor backbone and enzyme main chain (strands 100-104 & 132-136) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structure, dynamics, and electronic environment of enzyme-inhibitor complexes in solution, complementing the static picture provided by X-ray crystallography. For inhibitors like this compound, NMR is particularly useful for probing the protonation states of catalytic residues and the local conformational dynamics upon covalent bond formation.

Studies on serine proteases inhibited by analogous peptidyl chloromethylketones have utilized ¹H and ¹⁵N NMR to directly observe the catalytic histidine residue within the inhibited active site. nih.gov Upon covalent modification, the histidine residue becomes alkylated. NMR experiments can monitor the chemical shifts of the histidine's ring nitrogen atoms (Nδ1 and Nε2). nih.gov This data confirms that the histidine does not titrate over a wide pH range, as it is locked in a covalently bonded state. nih.gov

Furthermore, NMR has been instrumental in determining the pKa of the hemiketal hydroxyl group formed upon the serine's attack. In several chloromethylketone-protease complexes, this hydroxyl group has been shown to have an unusually low pKa. nih.gov This indicates that the enzyme's active site environment selectively stabilizes the negatively charged oxyanion form of the bound inhibitor. This stabilization of a transition-state-like species is a key feature of the inhibitor's potency. nih.gov ¹H NMR can also be used to monitor the proton involved in the hydrogen bond between the catalytic aspartate and histidine residues (part of the catalytic triad), providing further diagnostic evidence of the formation and state of the inhibited complex. nih.gov

Cryo-Electron Microscopy (Cryo-EM) for Large Enzyme Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful structural biology technique for determining the high-resolution structures of large and flexible macromolecular complexes without the need for crystallization. nih.gov While simple enzymes inhibited by this compound are typically studied by X-ray crystallography, Cryo-EM becomes indispensable when the target is a large, multi-subunit enzyme assembly, such as a proteasome or a complex involved in transcription or RNA processing. nih.govnih.gov

In such systems, this compound or its derivatives could be used as chemical probes to trap the complex in a specific conformational state for structural analysis. The covalent and irreversible nature of the inhibition is advantageous for preparing stable, homogeneous samples required for Cryo-EM. nih.gov By comparing the Cryo-EM maps of the apo (unbound) enzyme assembly with the inhibitor-bound form, researchers can visualize large-scale conformational changes induced by inhibitor binding at a specific active site.

This approach can reveal how the inhibition of one catalytic subunit allosterically affects the structure and function of other components within the multienzyme complex. nih.gov For instance, Cryo-EM could elucidate how the binding of this compound to a specific protease domain within a larger cellular machine might lock the entire assembly in an inactive state, providing crucial information about its regulatory mechanisms.

Computational Modeling of this compound Binding Interactions

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. krishisanskriti.org For covalent inhibitors like this compound, docking protocols can be adapted to model the covalent bond formation, a process often referred to as covalent docking or targeted docking.

The process typically involves two stages. First, non-covalent docking is performed to place the inhibitor within the active site in a favorable conformation for reaction. This initial pose is guided by shape complementarity and intermolecular forces like hydrogen bonds and van der Waals interactions. The alanine side chain would be predicted to bind in the S1 pocket, while the Z-group would be positioned in other subsites.

In the second stage, the covalent bond is modeled. The software forms a bond between the reactive atoms—the serine oxygen and histidine nitrogen of the enzyme and the ketone and methylene carbons of the inhibitor. The geometry of the resulting tetrahedral hemiketal adduct is then optimized. The final docked pose provides a detailed profile of the ligand-protein interactions, highlighting key hydrogen bonds, hydrophobic interactions, and the precise geometry of the covalent adduct. This information is valuable for understanding the basis of the inhibitor's specificity and for designing new analogs with improved potency or selectivity.

Table 2: Predicted Ligand-Protein Interactions for this compound in a Trypsin-like Serine Protease Active Site

| Interaction Type | Inhibitor Moiety | Enzyme Residue(s) |

|---|---|---|

| Covalent Bond | Ketone Carbon | Catalytic Serine (Oγ) |

| Covalent Bond | Methylene Carbon (CH₂Cl) | Catalytic Histidine (Nε2) |

| Hydrophobic Interaction | Alanine Side Chain (CH₃) | S1 Specificity Pocket (e.g., Val, Ile) |

| Hydrogen Bond | Backbone Carbonyl/Amide | Enzyme Backbone (Oxyanion Hole, Main Chain) |

Molecular Dynamics Simulations of Enzyme-Inhibitor Adducts

Molecular dynamics (MD) simulations provide a powerful means to study the physical movements of atoms and molecules over time, offering a dynamic view that complements static structural models. nih.gov Once a covalent enzyme-inhibitor adduct of this compound is formed, MD simulations can be used to explore the stability of this complex and the conformational dynamics of the inhibited enzyme. mdpi.com

Starting with a crystal structure or a reliable docked model of the covalent complex, an MD simulation calculates the trajectories of atoms over a period typically ranging from nanoseconds to microseconds. nih.gov These simulations can reveal the stability of the hydrogen bonding network between the inhibitor and the enzyme, assess the flexibility of different regions of the protein upon inhibition, and analyze the correlated motions between different domains of the enzyme. mdpi.com

For the this compound adduct, MD simulations can be used to:

Assess Stability: Confirm that the covalent adduct is stable and that the inhibitor remains firmly anchored in the active site throughout the simulation.

Analyze Water Networks: Investigate the role of water molecules in mediating interactions between the inhibitor and the enzyme.

Probe Conformational Changes: Determine if the irreversible binding of the inhibitor induces subtle or significant conformational changes in the enzyme's structure, which might affect its interaction with other proteins or substrates. mdpi.com

Calculate Binding Free Energy: Employ advanced simulation techniques to estimate the binding free energy, providing a quantitative measure of the affinity and stability of the enzyme-inhibitor complex. mdpi.com

Structure Activity Relationship Sar Studies of Z L Ala Chloromethylketone Analogues

Influence of the Benzyloxycarbonyl (Z) Protecting Group on Inhibitory Potency

Studies comparing different N-terminal protecting groups in peptidyl ketone inhibitors have demonstrated that the nature of this group can profoundly influence biological activity. For instance, in a series of N-protected Val-Asp-fluoromethylketone caspase inhibitors, compounds bearing a large protecting group like the benzyloxycarbonyl group were found to be more active than those with a smaller acetyl (Ac) group. mdpi.com This suggests that the size and hydrophobicity of the N-protecting group are key determinants of inhibitory strength.

Role of the P1 (Alanine) Residue in Enzyme Selectivity and Affinity

The P1 residue of a protease inhibitor is a primary determinant of its selectivity and affinity for its target enzyme, as it is the residue that fits into the S1 binding pocket of the protease. In Z-L-Ala-chloromethylketone, the P1 residue is L-alanine. The small, neutral side chain of alanine (B10760859) allows it to be accommodated by the S1 pockets of a range of proteases, particularly those that prefer small amino acids at this position, such as elastase-like serine proteases.

Modification of the P1 alanine residue has a profound impact on the inhibitory profile of the compound. Replacing alanine with other amino acid residues can either enhance or diminish its potency and alter its selectivity profile. For example, in a study of fluoromethylketone analogues designed as inhibitors for Ubiquitin C-Terminal Hydrolase L1 (UCHL1), a dipeptide inhibitor with a P1 alanine (Val-Ala) showed an IC50 of 24 µM. When the P1 alanine was replaced with other residues, the inhibitory activity was significantly altered, as shown in the table below.

| P2 Residue | P1 Residue | IC50 (µM) |

|---|---|---|

| Valine | Alanine | 24 |

| Valine | Glycine (B1666218) | 95 |

| Glycine | Alanine | >200 |

| Alanine | Alanine | 76 |

| Leucine | Alanine | 23 |

| Phenylalanine | Alanine | 13 |

| Serine | Alanine | 185 |

| Threonine | Alanine | 100 |

| Asparagine | Alanine | 119 |

| Aspartic Acid | Alanine | >200 |

This data illustrates that even subtle changes to the P1 residue can lead to significant changes in inhibitory potency. For instance, replacing the P1 alanine with a larger hydrophobic residue like phenylalanine increased the potency (IC50 = 13 µM), while replacing it with a smaller residue like glycine decreased it (IC50 = 95 µM). The introduction of a charged residue like aspartic acid at the P1 position resulted in a complete loss of activity (IC50 > 200 µM). These findings underscore the critical role of the P1 residue in dictating the affinity of the inhibitor for the target enzyme's S1 pocket.

Impact of Modifications within the Chloromethylketone Warhead on Reactivity

The chloromethylketone (CMK) moiety of this compound is the reactive "warhead" responsible for the irreversible inactivation of its target proteases, typically serine or cysteine proteases. This functional group acts as an electrophile that is attacked by a nucleophilic residue (e.g., the hydroxyl group of serine or the thiol group of cysteine) in the active site of the enzyme, leading to the formation of a stable covalent bond.

The reactivity of the halomethyl ketone warhead can be modulated by changing the halogen atom. Generally, the reactivity of halomethyl ketones follows the order of leaving group ability: I > Br > Cl > F. Consequently, chloromethylketones are more reactive electrophiles than the corresponding fluoromethylketones (FMKs). nih.gov This difference in reactivity has significant implications for both potency and selectivity.

A comparative study of Z-Phe-Ala-halomethylketones as inhibitors of cathepsin B revealed the following second-order rate constants for inactivation:

Z-Phe-Ala-chloromethylketone: 45,300 M⁻¹s⁻¹

Z-Phe-Ala-fluoromethylketone: 16,200 M⁻¹s⁻¹

Z-Phe-Ala-diazomethylketone: 546 M⁻¹s⁻¹ mdpi.com

This demonstrates that the chloromethylketone derivative is significantly more reactive than its fluoromethylketone and diazomethylketone counterparts. While higher reactivity can lead to more potent inhibition, it can also result in decreased selectivity due to off-target reactions with other biological nucleophiles. This is a key consideration in the design of covalent inhibitors, where a balance must be struck between sufficient reactivity for target engagement and minimal off-target activity. The lower reactivity of fluoromethylketones, for instance, often leads to greater selectivity in a biological context. mdpi.com

Further modifications to the warhead, such as the introduction of other leaving groups or the use of different ketone structures (e.g., vinyl sulfones, acyloxymethyl ketones), can also be employed to fine-tune the reactivity and selectivity of the inhibitor for a specific target enzyme. mdpi.com

Design and Synthesis of this compound-Based Probes with Enhanced Specificity

This compound and its analogues can serve as scaffolds for the design and synthesis of activity-based probes (ABPs). ABPs are powerful tools for studying enzyme function and for identifying and characterizing new enzymes in complex biological systems. These probes typically consist of three key components: a reactive group (the warhead, in this case, the chloromethylketone), a recognition element (the peptidyl portion, e.g., Z-L-Ala), and a reporter tag (e.g., a fluorophore, biotin (B1667282), or a radioisotope).

The design of specific probes based on the this compound scaffold involves modifying the peptidyl sequence to enhance its selectivity for a particular target enzyme. By tailoring the amino acid residues at the P2, P3, and higher positions, the probe can be directed to a specific protease or a family of related proteases. For instance, extending the peptide chain can create more contact points with the enzyme, leading to increased affinity and specificity.

The synthesis of these probes generally involves standard peptide coupling techniques to assemble the desired amino acid sequence, followed by the introduction of the chloromethylketone warhead at the C-terminus. The reporter tag can be incorporated at the N-terminus or on the side chain of an appropriate amino acid within the peptide sequence. For example, peptidyl chloromethyl ketones have been labeled at their amino termini with a variety of fluorescent dyes (e.g., fluorescein, rhodamine) and other tags like biotin.

These customized probes can then be used in a variety of applications, including:

Enzyme profiling: Identifying the active enzymes in a particular cell type or tissue.

Inhibitor screening: Developing high-throughput assays to screen for new enzyme inhibitors.

Visualization of enzyme activity: Using fluorescently tagged probes to visualize the localization and activity of enzymes within cells and tissues.

The specificity of the peptidyl chloromethyl ketone allows for the targeted labeling of proteases in complex biological mixtures, making them invaluable tools for chemical biology and drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective inhibitors.

A typical QSAR study would involve the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally determined inhibitory activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., molecular shape indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques.

For example, a QSAR study on a series of dipeptidyl peptidase-4 (DPP-4) inhibitors identified key descriptors such as the mean electrotopological state, the number of double bonds, and various autocorrelation and Burden matrix eigenvalues as being important for inhibitory activity. nih.gov Such insights can guide the modification of the lead compound to enhance its potency. By applying similar methodologies to a dataset of this compound derivatives, it would be possible to develop a predictive QSAR model to facilitate the rational design of novel and more potent inhibitors.

Application of Z L Ala Chloromethylketone As a Research Tool in Cellular and Biochemical Systems

Elucidation of Protease Function in Cellular Pathways

Proteases are integral to numerous cellular functions, acting as critical signaling molecules that regulate vital physiological processes. nih.gov Their activity is tightly controlled, and dysregulation can lead to various diseases. nih.gov Z-L-Ala-chloromethylketone and similar inhibitors are instrumental in dissecting the complex roles of proteases in these pathways.

Investigation of Proteolytic Cascades in Programmed Cell Death

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis. It is executed by a family of cysteine proteases known as caspases, which are activated in a proteolytic cascade. nih.gov The study of this cascade has been significantly aided by the use of specific protease inhibitors.

While much of the focus in apoptosis research has been on caspase-specific inhibitors like Z-VAD-FMK, broader-spectrum inhibitors have also been employed to probe the involvement of other proteases. researchgate.net For instance, inhibitors like N-tosyl-L-phenylalanyl chloromethyl ketone (TPCK), a chymotrypsin-like protease inhibitor, have been used extensively in apoptosis research. researchgate.net Although not this compound itself, the principles of using such chloromethyl ketone-containing compounds to block specific protease activities and observe the downstream effects on apoptosis are well-established. These inhibitors can help determine the points at which different proteolytic pathways intersect with the core apoptotic machinery. For example, the release of certain proteases, like cathepsins, from the lysosome can trigger apoptotic events, and inhibitors can help elucidate these alternative activation routes. nih.gov

This compound has been shown to induce apoptosis in some cell lines, suggesting its utility in probing the roles of its target proteases in cell death pathways. smolecule.com The ability to block specific proteases allows researchers to unravel the complex signaling networks that govern programmed cell death. frontiersin.org

Studies on Protein Processing and Turnover Mechanisms

Protein turnover, the balance between protein synthesis and degradation, is crucial for maintaining cellular integrity and responding to environmental changes. researchgate.net The ubiquitin-proteasome system and autophagy are the two primary pathways for protein degradation in eukaryotic cells. researchgate.netmdpi.com Proteases are central to both of these processes.

This compound has been utilized in studies involving autophagy-related cysteine proteases, highlighting its role in regulating cellular processes crucial for maintaining homeostasis. smolecule.com For example, the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) by ATG4 proteases is a key step in autophagy. Inhibitors can be used to block this processing and study the consequences for autophagosome formation and function. While specific studies using this compound to target ATG4 are not detailed in the provided results, analogous compounds like Z-L-Phe-chloromethylketone have been identified as inhibitors of ATG4B. mdpi.com This demonstrates the potential of this class of compounds in dissecting the molecular machinery of protein turnover.

Furthermore, the general principle of using protease inhibitors to study protein processing is well-established. For instance, the maturation of viral polyproteins often relies on host or viral proteases, and inhibitors can be used to block these cleavage events and study their importance for viral replication. mdpi.com Similarly, the processing of prohormones and other precursor proteins into their active forms is a common regulatory mechanism that can be investigated using specific protease inhibitors. gbiosciences.com

Dissection of Protease Roles in Cellular Signaling Networks

Proteases are now recognized as critical signaling molecules that can initiate and propagate cellular signals. nih.gov They can do this by cleaving and activating or inactivating other proteins, including receptors, transcription factors, and other enzymes. The complexity of these networks makes it challenging to identify the specific roles of individual proteases. nih.gov

Protease inhibitors like this compound are invaluable tools for dissecting these signaling pathways. By inhibiting a specific protease, researchers can observe the effects on downstream signaling events, thereby mapping the connections within the network. For example, serine protease inhibitors such as TPCK have been shown to block the activation of the transcription factor NF-κB by preventing the degradation of its inhibitor, IκBα. researchgate.netresearchgate.net This demonstrates how a protease inhibitor can be used to link a specific proteolytic event to a major cellular signaling pathway.

The use of protease inhibitors has been instrumental in understanding signaling in various contexts, including immune responses and disease pathogenesis. For instance, the identification of an extracellular aspartic protease involved in plant disease resistance signaling was facilitated by the use of the protease inhibitor pepstatin. embopress.org Similarly, the study of proteolytic cascades in chronic neutrophilic inflammation has been advanced by the use of specific protease inhibitors to block the generation of chemoattractant molecules. nih.gov

Use of this compound in Cell-Based Assays

Cell-based assays are essential for studying biological processes in a more physiologically relevant context than in vitro experiments. This compound and its derivatives have been adapted for use in such assays to measure protease activity and visualize its localization within cells.

Measurement of Intracellular Protease Activity

Measuring the activity of specific proteases within living cells is crucial for understanding their function. promega.co.uk A common approach involves the use of fluorogenic substrates that become fluorescent upon cleavage by a target protease.

Several methods exist for measuring intracellular protease activity. One approach utilizes genetically encoded reporters, such as a fusion protein of Green Fluorescent Protein (GFP) and a protease, where autocatalytic cleavage leads to a measurable change in fluorescence. nih.gov Another widely used method employs cell-permeable, fluorogenic peptide substrates. nih.govthermofisher.com These substrates are typically designed with a recognition sequence for a specific protease, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by the target protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be quantified. thermofisher.comnih.gov

This compound, as a protease inhibitor, can be used in these assays as a negative control to confirm that the observed signal is indeed due to the activity of the target protease. thermofisher.com By pre-treating cells with the inhibitor, researchers can block the activity of the protease and should observe a corresponding decrease in the fluorescent signal.

| Assay Type | Principle | Role of this compound (or similar inhibitor) |

| Genetically Encoded Reporter | Expression of a fusion protein (e.g., GFP-protease) that undergoes autocatalytic cleavage, leading to a change in fluorescence. nih.gov | Can be used to validate that the observed fluorescence change is due to the specific protease's activity. |

| Fluorogenic Peptide Substrates | A cell-permeable peptide with a protease-specific cleavage site flanked by a fluorophore and a quencher. Cleavage separates the two, leading to increased fluorescence. nih.govthermofisher.comnih.gov | Used as a specific inhibitor to confirm that the measured fluorescence is a direct result of the target protease's activity. |

| Activatable Zymography Probes (AZPs) | Probes with a quenched fluorophore that is released upon cleavage by a protease, allowing for visualization of protease activity in tissues. biorxiv.org | Can be used to inhibit specific proteases to help identify the enzymes responsible for probe activation. |

Microscopic Localization Studies Using Labeled Analogues

Visualizing the subcellular location of active proteases is key to understanding their function in specific cellular compartments. nih.gov This can be achieved using labeled analogues of protease inhibitors.

Fluorescently labeled inhibitors, often referred to as activity-based probes (ABPs), are powerful tools for this purpose. These probes typically consist of a reactive group (like a chloromethyl ketone) that covalently binds to the active site of a protease, a recognition sequence that provides specificity, and a reporter tag, such as a fluorophore. nih.gov Because they only bind to active enzymes, they provide a snapshot of protease activity within the cell.

For example, fluorescently labeled inhibitors of caspases (FLICAs), which often use a fluoromethylketone (FMK) reactive group, are widely used to detect active caspases in apoptotic cells via flow cytometry and microscopy. nih.gov Similarly, analogues of this compound could be synthesized with a fluorescent tag to allow for the microscopic localization of its target proteases. These labeled probes would enable researchers to visualize where in the cell these proteases are active, providing insights into their specific roles in different cellular processes and compartments.

Fluorescence Resonance Energy Transfer (FRET) microscopy is another powerful technique for studying protein interactions and activities in living cells. researchgate.net While not directly involving labeled this compound, FRET-based biosensors for protease activity are commonly used. In these sensors, cleavage of a linker peptide by a protease separates a donor and acceptor fluorophore, leading to a change in FRET signal. This compound could be used in conjunction with such sensors to confirm the specificity of the cleavage event.

| Technique | Principle | Potential Application of Labeled this compound |

| Activity-Based Probes (ABPs) | Covalent binding of a fluorescently labeled inhibitor to the active site of a protease. nih.gov | A fluorescently labeled this compound analogue could be used to visualize the subcellular localization of its active target proteases. |

| Fluorescence Resonance Energy Transfer (FRET) Microscopy | A biosensor with a protease cleavage site separating a FRET donor and acceptor pair. Cleavage results in a loss of FRET. researchgate.net | Unlabeled this compound could be used to inhibit the target protease and validate the specificity of the FRET signal change. |

| Immunofluorescence Staining | Use of antibodies to detect the location of a specific protein. | While this detects the presence of the protease, it does not indicate its activity. Labeled inhibitors provide functional information. |

Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to monitor the functional state of enzymes in their native environment. nih.gov This technique employs active site-directed chemical probes, known as activity-based probes (ABPs), that covalently bind to the active form of an enzyme. nih.gov The chloromethylketone (CMK) moiety, such as that found in this compound, serves as an effective electrophilic "warhead" for creating ABPs targeting certain protease families. acs.org

Development of this compound-Derived Activity-Based Probes

The design of an effective ABP is modular, typically incorporating three key components: a reactive group (or "warhead"), a linker, and a reporter tag. The this compound structure provides the foundation for the warhead and a minimal, specificity-determining peptide component.

The core of these probes is the chloromethylketone reactive group, which irreversibly alkylates a nucleophilic residue—most often a cysteine or serine—in the active site of a target protease. nih.govstanford.edu The benzyloxycarbonyl (Z) protected L-alanine portion of the molecule provides a degree of specificity, guiding the probe toward proteases that recognize this amino acid sequence. thieme-connect.de

The synthesis of these probes often begins with an N-protected amino acid, such as Z-L-Ala-OH. thieme-connect.de A common, though historically hazardous, method involves the conversion of the protected amino acid into a diazomethylketone, which is subsequently treated with anhydrous HCl to yield the chloromethylketone. thieme-connect.de More contemporary and safer synthetic routes have been developed that utilize sulfoxonium ylides as key intermediates to generate the chloromethylketone structure, avoiding the need for the highly explosive diazomethane (B1218177) gas. nih.gov

Furthermore, chloromethylketones are crucial synthetic intermediates for producing other classes of protease-targeting warheads, such as acyloxymethylketones (AOMKs). nih.govnih.gov AOMK-based probes have proven particularly effective for profiling cysteine proteases. researchgate.net By attaching different reporter tags to the this compound or a derived AOMK scaffold, a versatile toolkit of ABPs can be generated for various experimental applications.

| Component | Function | Example from this compound Scaffold |

|---|---|---|

| Reactive Group (Warhead) | Forms a stable, covalent bond with the enzyme's active site. | Chloromethylketone (-CH2Cl) or derived Acyloxymethylketone (AOMK) |

| Specificity Element | Directs the probe to a specific class of enzymes. | Z-L-Ala peptide backbone |

| Reporter Tag | Enables detection and/or purification of the labeled protein. | Biotin (B1667282) (for affinity purification), Fluorophores (e.g., BODIPY, Rhodamine for fluorescence detection) |

Proteomic Identification of Cysteine Protease Targets

Once a suitable ABP is synthesized, it can be deployed to identify active cysteine proteases within complex proteomes, such as cell lysates or even intact organisms. nih.gov The ABPP workflow for target identification is a multi-step process that combines covalent labeling with advanced proteomic analysis.

The initial step involves incubating the biological sample with the ABP. The probe will selectively and covalently label the catalytically active members of the targeted protease family. Inactive enzymes, or those inhibited by endogenous molecules, will not react with the probe. nih.gov

For visualization of protease activity, a probe equipped with a fluorescent reporter tag (e.g., Rhodamine or BODIPY) is used. nih.gov After labeling, the proteins in the sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The gel is then analyzed with a fluorescence scanner, revealing bands that correspond to the active proteases labeled by the probe. acs.org

To definitively identify the labeled proteins, a version of the probe containing a biotin tag is utilized. The biotin tag functions as a handle for affinity purification. nih.gov After labeling the proteome, the biotin-tagged proteins are captured and enriched using streptavidin-coated beads. The captured proteins are then eluted, digested into smaller peptide fragments, and analyzed by mass spectrometry (MS). nih.govscispace.com The mass spectrometry data allows for the precise identification of the proteins that were targeted by the ABP.

This methodology has been successfully applied using probes derived from peptidyl ketone scaffolds to identify numerous active cysteine proteases. For example, AOMK-based probes built with specific peptide sequences have been used to label and identify active caspases, such as caspase-3, caspase-7, and caspase-9, in cell extracts undergoing apoptosis. researchgate.netstanford.edu Similarly, related peptidyl fluoromethylketone probes have been shown to target cysteine cathepsins, including cathepsin B and L. unimi.it

Investigation of Z L Ala Chloromethylketone in Model Organism Research

Zebrafish Models for Developmental Biology and Protease Function Studies

The zebrafish (Danio rerio) is a powerful vertebrate model for studying developmental biology due to its external fertilization, transparent embryos, and rapid development. Proteases, particularly caspases and calpains, play critical roles in programmed cell death (apoptosis) and tissue remodeling during embryogenesis.

While specific studies utilizing Z-L-Ala-chloromethylketone in zebrafish are not readily found in published literature, the known functions of its potential target proteases in this organism suggest a range of possible research applications. For instance, inhibiting specific proteases with this compound could help elucidate their precise roles in processes such as fin regeneration, somitogenesis, and the development of the nervous system.

A hypothetical study could involve treating zebrafish embryos with this compound at different developmental stages and observing the resulting phenotypes. This could reveal the specific time points at which target proteases are crucial.

Table 1: Hypothetical Investigation of this compound in Zebrafish Embryonic Development

| Experimental Parameter | Methodology | Potential Readout/Observation | Scientific Question Addressed |

| Embryonic Stage of Treatment | Microinjection or bath application at blastula, gastrula, and segmentation stages. | Morphological defects, developmental delays, or alterations in specific tissues. | At which developmental stages are the target proteases of this compound most critical? |

| Phenotypic Analysis | Live imaging of transgenic reporter lines (e.g., for specific cell types or apoptotic markers). | Changes in cell migration, proliferation, or apoptosis in specific tissues. | What are the specific cellular processes regulated by these proteases during development? |

| Molecular Analysis | In situ hybridization for developmental gene expression; Western blotting for protein cleavage. | Altered expression patterns of key developmental genes; inhibition of target protease activity. | How does inhibition of these proteases affect the molecular pathways governing development? |

Drosophila Melanogaster as a Genetic Model for Protease Pathway Analysis

The fruit fly, Drosophila melanogaster, offers a sophisticated genetic toolkit for dissecting complex biological pathways. Proteases are involved in a multitude of processes in Drosophila, including innate immunity, development, and apoptosis. The use of specific inhibitors can complement genetic approaches by providing temporal control over enzyme activity.

There is a lack of published research specifically detailing the use of this compound in Drosophila. However, its potential as a research tool is significant. For example, it could be used to investigate the role of specific proteases in the Toll and Imd pathways of the fly's immune response. Furthermore, its application in models of neurodegenerative diseases in Drosophila could help to clarify the role of proteolysis in disease progression.

Table 2: Potential Applications of this compound in Drosophila Research

| Research Area | Experimental Approach | Potential Outcome/Measurement | Biological Question |

| Innate Immunity | Injection of this compound followed by bacterial challenge. | Altered expression of antimicrobial peptides; changes in fly survival rates. | Do the target proteases of this compound play a role in the fly's immune response? |

| Neurodegeneration Models | Feeding this compound to flies expressing human disease-associated proteins (e.g., huntingtin, tau). | Modification of the neurodegenerative phenotype (e.g., eye degeneration, locomotor defects). | Can inhibition of specific proteases ameliorate neurotoxicity in models of human diseases? |

| Developmental Genetics | Application of the inhibitor to specific larval stages or in genetic backgrounds with sensitized protease pathways. | Developmental defects, lethality, or rescue of a mutant phenotype. | What are the developmental consequences of inhibiting these proteases? |

Caenorhabditis Elegans for Exploring Protease Roles in Aging and Stress Response

The nematode Caenorhabditis elegans is a premier model for studying aging and stress responses due to its short lifespan and well-characterized genetics. Proteases are intimately involved in protein quality control, which is a key determinant of lifespan and stress resistance.

Specific experimental data on the effects of this compound in C. elegans is not currently available in the scientific literature. Nonetheless, this compound could be a valuable tool for exploring the roles of its target proteases in the regulation of longevity and the response to environmental stressors. For example, it could be used to test whether inhibiting certain proteases can extend lifespan or enhance resistance to oxidative or thermal stress.

Table 3: Prospective Studies of this compound in C. elegans

| Focus Area | Experimental Setup | Key Parameters to Measure | Hypothesis to be Tested |

| Aging and Lifespan | Chronic exposure of a worm population to this compound. | Mean and maximum lifespan; healthspan markers (e.g., motility). | Does inhibition of the target proteases by this compound modulate the aging process? |

| Stress Response | Acute treatment with this compound prior to or during exposure to stressors (e.g., heat shock, paraquat). | Survival rates; expression of stress-responsive genes (e.g., heat shock proteins). | Are these proteases involved in the cellular pathways that mediate stress resistance? |

| Protein Homeostasis | Use in worm models of protein aggregation diseases. | Quantification of protein aggregates; assessment of cellular toxicity. | Can this compound influence the handling of misfolded proteins? |

Application in Murine and Other Mammalian Ex Vivo and Tissue Culture Models

Ex vivo and tissue culture models provide a bridge between in vitro biochemical assays and in vivo animal studies. They allow for the investigation of cellular and tissue-level responses in a controlled environment that maintains some of the complexity of the native tissue.

Primary cell cultures, derived directly from animal tissues, are excellent systems for assessing the cellular effects of chemical compounds. While there is a lack of specific reports on the use of this compound in primary cell cultures, its application could be highly informative. For instance, treating primary neurons, astrocytes, or immune cells with this inhibitor would allow for a detailed analysis of the role of its target proteases in cell-specific functions.

Table 4: Hypothetical Assessment of this compound in Primary Cell Cultures

| Cell Type | Treatment Condition | Endpoint Measurement | Research Question |

| Primary Neurons | Exposure to this compound followed by an excitotoxic insult. | Cell viability assays (e.g., LDH release, MTT assay); assessment of apoptosis (e.g., caspase-3 activity). | Can this compound protect neurons from excitotoxicity-induced cell death? |

| Primary Macrophages | Treatment with this compound prior to stimulation with lipopolysaccharide (LPS). | Measurement of cytokine secretion (e.g., TNF-α, IL-6) by ELISA. | Do the target proteases play a role in the inflammatory response of macrophages? |

| Primary Hepatocytes | Incubation with this compound and a pro-apoptotic stimulus. | Western blot analysis of key apoptotic proteins; assessment of mitochondrial membrane potential. | What is the involvement of these proteases in the apoptotic pathways of hepatocytes? |

Organotypic slice cultures, which preserve the three-dimensional architecture and cellular diversity of a tissue, are particularly valuable for studying complex intercellular interactions. Brain slice cultures, for example, are widely used in neuroscience research.

There are no specific studies detailing the application of this compound in organotypic slice cultures. However, this model system would be ideal for investigating the tissue-specific roles of its target proteases. For instance, in hippocampal slice cultures, the inhibitor could be used to explore the involvement of these proteases in synaptic plasticity, neuroinflammation, and neuronal death in response to injury.

Table 5: Potential Use of this compound in Organotypic Slice Cultures

| Tissue Source | Experimental Model | Analytical Technique | Potential Finding |

| Hippocampus | Oxygen-glucose deprivation (OGD) to model ischemia. | Propidium iodide staining for cell death; electrophysiological recordings of synaptic activity. | The role of target proteases in ischemic neuronal damage and recovery of synaptic function. |

| Spinal Cord | Mechanical injury to the slice. | Immunohistochemistry for markers of axonal damage and glial activation. | The involvement of these proteases in the secondary injury cascade following spinal cord trauma. |

| Cerebellum | Exposure to neurotoxic agents. | Analysis of Purkinje cell morphology and survival. | The contribution of target proteases to specific neuronal vulnerability. |

Advanced Analytical and Spectroscopic Characterization of Z L Ala Chloromethylketone and Its Bioconjugates

Mass Spectrometry for Identification of Z-L-Ala-chloromethylketone-Modified Proteins

Mass spectrometry (MS) is an indispensable tool for the analysis of proteins and their modifications. nih.gov In the context of this compound, MS is used to confirm the covalent modification of a target protein and to identify the specific amino acid residue(s) involved in the binding. This is achieved by detecting the mass increase in the protein or its constituent peptides corresponding to the addition of the inhibitor moiety.

Both ESI and MALDI are "soft" ionization techniques that allow for the analysis of large, non-volatile biomolecules like proteins without causing significant fragmentation. creative-proteomics.com They are pivotal in determining the molecular weight of intact proteins and protein-inhibitor complexes. wisc.edu

Electrospray Ionization (ESI): In ESI, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. wisc.edu As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges. wisc.edu This production of multiply charged ions allows for the analysis of very large molecules on mass analyzers with a limited mass-to-charge (m/z) range. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. wisc.edu When a protein is modified by this compound, the resulting covalent adduct will have a higher molecular weight, which can be detected by ESI-MS.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI involves co-crystallizing the analyte with an excess of a matrix compound that absorbs laser energy. researchgate.net A pulsed laser is fired at the mixture, causing the matrix to desorb and ionize the analyte, typically producing singly charged ions. creative-proteomics.com MALDI is known for its high sensitivity, tolerance to some buffers and salts, and speed, making it suitable for high-throughput screening. nih.gov MALDI-Time-of-Flight (TOF) MS is particularly effective for the precise mass determination of peptides and proteins. wisc.edu

Table 1: Comparison of ESI and MALDI for Protein Adduct Analysis

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

|---|---|---|

| Ionization Principle | Ionization from solution via charged droplets | Laser-induced desorption from a solid matrix |

| Typical Ion Charge State | Multiple charges (e.g., [M+nH]n+) | Predominantly single charge ([M+H]+) |

| Coupling to Separation | Easily coupled with High-Performance Liquid Chromatography (HPLC) | Typically an offline technique, though coupling is possible |

| Sample Throughput | Lower; sequential analysis | Higher; suitable for plate-based screening |

| Mass Range | Effective for proteins up to ~80 kDa, extendable | Theoretically unlimited mass range |

| Buffer Tolerance | Lower; sensitive to non-volatile salts | Higher; more tolerant to salts and buffers |

| Primary Application | Intact protein analysis, peptide mapping (LC-MS) | Intact protein analysis, peptide mass fingerprinting, tissue imaging |

While ESI and MALDI can confirm that a modification has occurred, tandem mass spectrometry (MS/MS) is required to pinpoint the exact location of the modification on the protein's amino acid sequence. mdpi.com This is typically done using a "bottom-up" proteomics approach.

The process involves the following steps:

The this compound-modified protein is enzymatically digested, most commonly with trypsin, which cleaves the protein into smaller, more manageable peptides.

This complex mixture of peptides is then separated, usually by LC, and analyzed by the mass spectrometer.

In the first stage of analysis (MS1), the m/z values of the intact peptide ions (precursor ions) are measured. Peptides that have been modified by the inhibitor will show a characteristic mass increase.

A specific modified precursor ion is then selected and isolated.

This isolated ion is subjected to fragmentation through collision with an inert gas, such as argon or nitrogen (Collision-Induced Dissociation, CID). nih.gov

In the second stage of analysis (MS2), the m/z values of the resulting fragment ions (product ions) are measured.

The fragmentation of the peptide backbone occurs at predictable locations, generating a series of 'b' and 'y' ions. By analyzing the masses of these fragment ions, the amino acid sequence of the peptide can be deduced. mdpi.com A fragment ion containing the modified amino acid will exhibit a mass shift equal to the mass of the covalently attached Z-L-Ala- moiety, thus revealing the precise site of adduction. mdpi.comaston.ac.uk

Table 2: Hypothetical MS/MS Data for a Modified Peptide Assuming a target peptide "VAL-HIS-ALA" where Histidine (His) is modified by this compound (mass of adduct = 211.2 Da after loss of HCl).

| Fragment Ion | Unmodified Mass (Da) | Modified Mass (Da) | Mass Shift (Da) |

|---|---|---|---|

| b1 (V) | 100.1 | 100.1 | 0 |

| b2 (VAL-HIS) | 237.2 | 448.4 | +211.2 |

| y1 (A) | 72.0 | 72.0 | 0 |

| y2 (HIS-ALA) | 209.1 | 420.3 | +211.2 |

Chromatography Techniques for Purity, Stability, and Metabolite Analysis

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, it is essential for quality control and for studying its fate in biological systems.

HPLC is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds and research chemicals. mdpi.com In a typical reverse-phase HPLC setup, the compound is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18).

Purity Analysis: The purity of a this compound sample is determined by injecting a solution into the HPLC system. The primary compound will elute at a characteristic retention time, appearing as a major peak in the chromatogram. Any impurities, such as starting materials or by-products from synthesis, will separate based on their differing polarities and appear as distinct, smaller peaks. mdpi.com The purity can be quantified by comparing the area of the main peak to the total area of all peaks.

Stability Studies: HPLC is also used to assess the stability of the compound under various conditions (e.g., different pH, temperature, light exposure). mdpi.com A sample is analyzed at time zero and then periodically after exposure to stress conditions. Degradation is indicated by a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. nih.gov

Coupling HPLC with a mass spectrometer (LC-MS) combines the powerful separation capabilities of LC with the sensitive detection and identification power of MS. nih.gov As components elute from the HPLC column, they are directly ionized and analyzed by the mass spectrometer.

This technique is invaluable for:

Impurity and Degradant Identification: While HPLC can show the presence of an impurity, it does not identify it. LC-MS provides the molecular weight of each component as it elutes, which is a critical piece of information for structural elucidation. nih.gov Further analysis using LC-MS/MS can provide fragmentation data to confirm the identity of these related substances. nih.gov

Metabolite Analysis: When this compound is introduced into a biological system (e.g., cell culture or in vivo), it may be metabolized into other chemical forms. LC-MS is a key technique for analyzing biological samples (like plasma or cell lysates) to separate, detect, and identify these metabolites, providing insight into the compound's metabolic fate. researchgate.net

Table 3: Advantages of LC-MS for Analysis of this compound

| Capability | HPLC (with UV Detector) | LC-MS |

|---|---|---|

| Separation | Excellent | Excellent |

| Detection | Detects chromophoric compounds | Detects ionizable compounds (universal for most small molecules) |

| Identification | Based on retention time comparison with a known standard | Provides molecular weight for positive identification |

| Quantification | Good, based on peak area | Excellent, high sensitivity and specificity |

| Analysis of Unknowns | Not possible to identify unknown peaks | Can provide molecular formula and structural clues for unknowns |

| Co-eluting Peaks | Cannot be resolved or identified | Can often be distinguished if they have different m/z values |

Spectrophotometric and Fluorometric Methods for Enzyme Inhibition Assays

To evaluate the efficacy of this compound as an enzyme inhibitor, its effect on the target enzyme's activity must be quantified. Spectrophotometric and fluorometric assays are the most common methods for this purpose. mdpi.com

The general principle involves monitoring the rate of a reaction catalyzed by the target enzyme. This is achieved by using a substrate that is converted into a product with distinct optical properties.

Spectrophotometric Assays: These assays use a chromogenic substrate, which, upon enzymatic cleavage, releases a product (chromophore) that absorbs light at a specific wavelength. The increase in absorbance over time is measured using a spectrophotometer and is directly proportional to the rate of the enzymatic reaction.